6-Chloro-9-octylpurine

Description

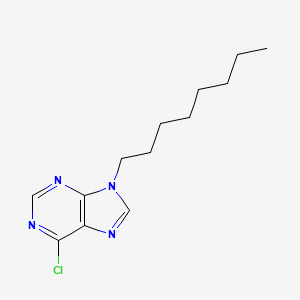

6-Chloro-9-octylpurine is a purine derivative characterized by a chlorine substituent at position 6 and an octyl (C8H17) chain at position 9 of the purine ring. These compounds are synthesized via alkylation of 6-chloropurine (a key intermediate, as noted in ), which serves as a precursor for antitumor agents and other bioactive molecules. The octyl chain likely enhances lipophilicity, influencing solubility, membrane permeability, and pharmacokinetic properties compared to shorter-chain derivatives.

Properties

CAS No. |

7247-96-3 |

|---|---|

Molecular Formula |

C13H19ClN4 |

Molecular Weight |

266.77 g/mol |

IUPAC Name |

6-chloro-9-octylpurine |

InChI |

InChI=1S/C13H19ClN4/c1-2-3-4-5-6-7-8-18-10-17-11-12(14)15-9-16-13(11)18/h9-10H,2-8H2,1H3 |

InChI Key |

KIJQWBIFBRPOCT-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCN1C=NC2=C1N=CN=C2Cl |

Origin of Product |

United States |

Preparation Methods

The synthesis of 6-Chloro-9-octylpurine typically involves the chlorination of purine derivatives followed by alkylation. One common method is the chlorination of hypoxanthine with phosphorus oxychloride in the presence of dimethylaniline . The resulting 6-chloropurine can then be alkylated with octyl halides under suitable conditions to yield this compound. Industrial production methods may involve similar steps but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

6-Chloro-9-octylpurine undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom at the 6th position can be substituted with other nucleophiles.

Alkylation: The compound can be further alkylated at the nitrogen atoms of the purine ring.

Oxidation and Reduction:

Common reagents for these reactions include alkyl halides, amines, and various oxidizing or reducing agents. The major products formed depend on the specific reagents and conditions used.

Scientific Research Applications

6-Chloro-9-octylpurine has several scientific research applications:

Medicinal Chemistry: It is studied for its potential as an antileukemic agent. Derivatives of 6-chloropurine have shown promise in cancer treatment due to their ability to interfere with nucleic acid metabolism.

Materials Science: The compound can be used in the synthesis of novel materials with specific electronic or photonic properties.

Biological Studies: It serves as a tool for studying purine metabolism and the effects of purine derivatives on cellular processes.

Mechanism of Action

The mechanism of action of 6-Chloro-9-octylpurine involves its interaction with cellular nucleic acids. The chlorine atom at the 6th position makes the compound reactive towards nucleophiles, allowing it to form covalent bonds with nucleic acids. This can interfere with DNA and RNA synthesis, leading to cytotoxic effects . The compound may also inhibit specific enzymes involved in nucleic acid metabolism, further contributing to its biological activity.

Comparison with Similar Compounds

Physicochemical Properties

Alkyl chain length and branching significantly impact physical properties:

- Lipophilicity : Longer chains (e.g., octyl) increase logP values, enhancing lipid solubility but reducing aqueous solubility. For example, 6-Chloro-9-hexadecylpurine (C16) has a similarity score of 0.98 to octyl derivatives, suggesting comparable hydrophobicity.

- Crystallinity : Bulky substituents like cycloheptyl () or aromatic groups (e.g., 2-nitrophenylsulfonyl in ) disrupt crystal packing, leading to lower melting points compared to linear chains.

Intermolecular Interactions

Crystal structure analyses (e.g., and ) reveal that substituents influence non-covalent interactions:

- C–H···O/N Bonds : Critical for stabilizing crystal lattices in sulfonyl derivatives.

- π-π Stacking : Aromatic substituents (e.g., acridine in ) enhance stacking, whereas alkyl chains rely on van der Waals forces.

- Halogen Bonding : Chlorine at position 6 participates in C–Cl···π interactions, as seen in .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.